Lipophilicity (XLogP3) Comparison: 5.7 vs. 2.2 for 1,4-Dibenzoylpiperazine
The computed XLogP3 of 1,4‑bis(4‑tert‑butylbenzoyl)piperazine is 5.7 [1], which is >3.5 log units higher than that of the unsubstituted 1,4‑dibenzoylpiperazine (LogP = 2.16) . This represents an approximately 3,500‑fold difference in octanol/water partition coefficient. The elevation in lipophilicity is directly attributable to the four tert‑butyl groups, which increase molecular volume and reduce aqueous solubility.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 5.7 |
| Comparator Or Baseline | 1,4-Dibenzoylpiperazine, LogP = 2.16 |
| Quantified Difference | Δ = 3.54 log units (~3,500‑fold difference in partition coefficient) |
| Conditions | Computed values (PubChem XLogP3; ChemSrc experimental/predicted LogP) |
Why This Matters
For applications requiring blood‑brain barrier penetration, passive membrane diffusion, or lipid formulation compatibility, the higher lipophilicity of the title compound is a non‑negotiable design parameter that cannot be replicated by non‑tert‑butyl analogs.
- [1] PubChem. 1,4-Bis(4-tert-butylbenzoyl)piperazine. Compound Summary CID 1241593. Computed Properties: XLogP3 = 5.7. View Source
